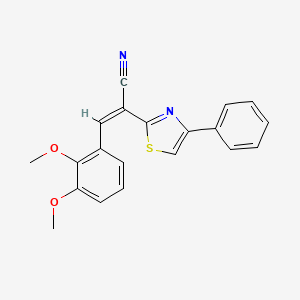

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a Z-configuration at the olefinic bond. Structurally, it comprises:

- A 2,3-dimethoxyphenyl group at the 3-position, contributing electron-donating methoxy substituents.

- A 4-phenylthiazol-2-yl group at the 2-position, introducing a heterocyclic thiazole ring with a phenyl substituent.

- A nitrile group, which enhances reactivity and serves as a key functional group for further chemical transformations.

This compound is designed as an analog of bioactive molecules like Combretastatin A-4, a potent anticancer agent . The Z-geometry is critical for maintaining planar conformation, which is essential for interactions with biological targets such as tubulin . Its synthesis typically involves base-catalyzed condensation of substituted benzaldehydes with acetonitrile derivatives, followed by purification via column chromatography and structural validation using NMR and HRMS .

Properties

IUPAC Name |

(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-23-18-10-6-9-15(19(18)24-2)11-16(12-21)20-22-17(13-25-20)14-7-4-3-5-8-14/h3-11,13H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEBZOQMRRACMZ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,3-Dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features both thiazole and acrylonitrile moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activities of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities have shown promising results.

- Anticonvulsant Effects : The compound's potential in treating seizure disorders has been explored.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures to (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile possess significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | |

| Compound B | HeLa (Cervical Cancer) | 5 | |

| (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | A549 (Lung Cancer) | 12 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.

Antimicrobial Properties

The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. The results indicate notable activity against both Gram-positive and Gram-negative bacteria:

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.

Anticonvulsant Effects

Studies investigating the anticonvulsant properties of thiazole derivatives have indicated that modifications in the phenyl ring can enhance activity. For example, compounds similar to (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile have shown effectiveness in reducing seizure frequency in animal models:

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | PTZ-induced seizures | 20 | |

| (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | MES model | 15 |

The biological activity of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on neurotransmitter receptors relevant to seizure activity.

- Reactive Oxygen Species (ROS) : The generation of ROS could lead to oxidative stress in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

Methoxy-Substituted Phenyl Analogs

Key Differences :

- The 2,3-dimethoxy vs.

Trifluoromethoxy and Amino-Substituted Derivatives ()

| Compound | Substituents (3- and 2-positions) | Yield | Melting Point | Activity |

|---|---|---|---|---|

| 1c2d (Z)-3-p-tolyl-2-(2-(trifluoromethoxy)phenyl)acrylonitrile | p-tolyl; 2-(trifluoromethoxy)phenyl | 30% | 60–62°C | Anticancer (selective) |

| 1d2a (Z)-3-(4-(dimethylamino)phenyl)-2-p-tolylacrylonitrile | 4-(dimethylamino)phenyl; p-tolyl | 53% | 68–70°C | Not specified |

Comparison :

- Electron-Withdrawing Groups : The trifluoromethoxy group in 1c2d increases electronegativity, enhancing metabolic stability but reducing solubility compared to the target compound’s methoxy groups .

- Amino Groups: 1d2a’s dimethylamino group improves solubility via protonation but may alter binding modes due to basicity .

Fluorophenyl and Hydroxy-Methoxy Derivatives ()

Comparison :

- The 3-hydroxy group in this analog introduces hydrogen-bonding capacity, which is absent in the target compound. This could improve target interaction but reduce stability under acidic conditions .

- The 4-fluorophenyl substituent vs. 4-phenyl in the target compound may alter pharmacokinetics due to differences in electronegativity and steric effects .

Chloro and Nitro-Substituted Derivatives ()

Benzothiazole Derivatives with Antioxidant Activity ()

| Compound | Substituents | Activity |

|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile | Benzothiazole; 4-chlorophenyl | Antioxidant (DPPH assay) |

Comparison :

- Thiazole vs.

- Biological Activity : The antioxidant focus of these derivatives contrasts with the target compound’s inferred anticancer role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.